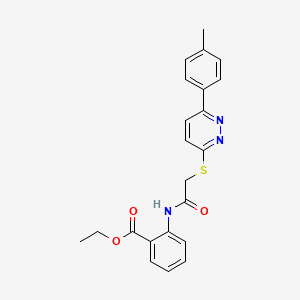![molecular formula C18H19N5O5S2 B2943134 methyl (4-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 2034298-09-2](/img/structure/B2943134.png)
methyl (4-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound methyl (4-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a unique chemical entity characterized by its intricate structure that includes a thieno[3,2-d][1,2,3]triazine core, a piperidinyl group, and a sulfonyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate typically involves a multi-step process:
Formation of the Thieno[3,2-d][1,2,3]triazine Core: : This is achieved through the cyclization of an appropriate precursor under specific conditions, often using a combination of heat and catalysts.
Introduction of the Piperidinyl Group: : This step requires nucleophilic substitution reactions, where a piperidinyl group is introduced onto the triazine core.
Attachment of the Sulfonyl Phenyl Group: : This is facilitated via sulfonation reactions, followed by coupling with the phenyl carbamate.
Industrial Production Methods
The industrial production of this compound may employ continuous flow reactors to optimize the reaction conditions and improve yield. Solvent selection, temperature control, and catalyst optimization are critical to scale-up processes, ensuring consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate can undergo several types of chemical reactions:
Oxidation: : Reacts with oxidizing agents to form sulfonic acids.
Reduction: : Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Substitution: : Nucleophilic substitution reactions can modify the piperidinyl group or the sulfonyl phenyl moiety.
Common Reagents and Conditions
Oxidation: : Use of agents like potassium permanganate or chromium trioxide.
Reduction: : Employing hydrogenation catalysts like palladium on carbon.
Substitution: : Typical conditions involve bases like sodium hydride or potassium carbonate in aprotic solvents.
Major Products Formed
Oxidation yields sulfonic acids.
Reduction leads to alcohol derivatives.
Substitution results in various modified derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
This compound is used as a building block for designing complex molecules, particularly in materials science and synthetic chemistry.
Biology
In biological studies, it serves as a probe to understand enzyme interactions due to its unique structural features.
Medicine
Industry
It finds uses in manufacturing advanced polymers and materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The piperidinyl and sulfonyl groups enable binding to active sites, influencing the biological pathways involved. Detailed mechanistic studies reveal that it modulates enzymatic activities, impacting various cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl (4-(piperidin-1-ylsulfonyl)phenyl)carbamate
Ethyl (4-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate
Propyl (4-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate
Uniqueness
What sets methyl (4-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate apart is its combination of a thieno[3,2-d][1,2,3]triazine core with a sulfonyl phenyl group, offering a unique interaction profile with biological targets and enhancing its utility in various scientific applications.
Conclusion
This compound is a compound with intriguing properties and versatile applications, from synthetic chemistry to industrial uses. Its unique structure allows it to participate in various chemical reactions and interact with specific molecular targets, making it a valuable subject for scientific research and potential therapeutic developments.
Properties
IUPAC Name |
methyl N-[4-[4-(4-oxothieno[3,2-d]triazin-3-yl)piperidin-1-yl]sulfonylphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O5S2/c1-28-18(25)19-12-2-4-14(5-3-12)30(26,27)22-9-6-13(7-10-22)23-17(24)16-15(20-21-23)8-11-29-16/h2-5,8,11,13H,6-7,9-10H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAXLFNPPGJNHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
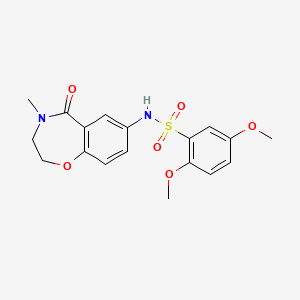
![[4-(2-Pyrimidinyl)piperazino][4-(trifluoromethyl)phenyl]methanone](/img/structure/B2943053.png)
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2943054.png)
![2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2943055.png)
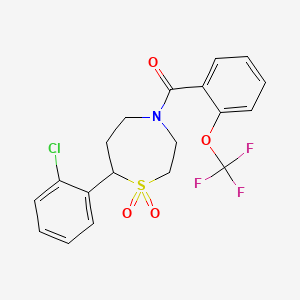
![4-[[(Z)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide](/img/structure/B2943059.png)
![1-[(2-fluorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B2943061.png)
![N-{[4-(aminomethyl)-1-methyl-1H-pyrazol-5-yl]methyl}-N-methylaniline](/img/structure/B2943064.png)
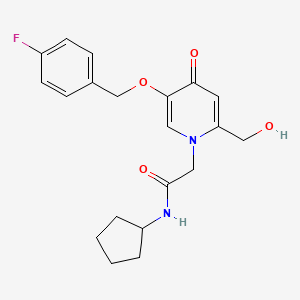
![[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methanamine](/img/structure/B2943067.png)
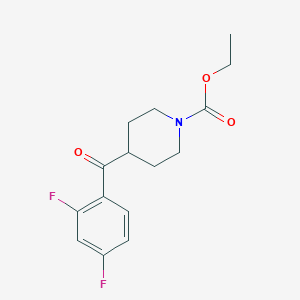
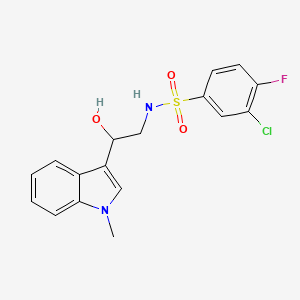
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2943071.png)
